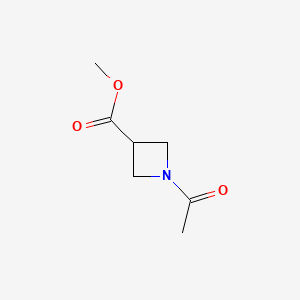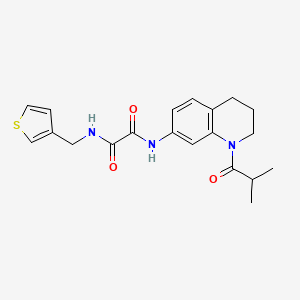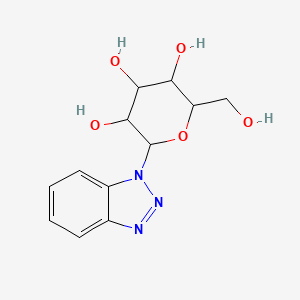
3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine, also known as BMSCI, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chromen-2-imines, which have been shown to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine has potential applications in scientific research due to its ability to modulate various biological pathways. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its neuroprotective effects and its ability to improve cognitive function.
Wirkmechanismus
The exact mechanism of action of 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying the mechanisms of various diseases. Another advantage is its low toxicity, which makes it a safer alternative to other compounds with similar activities. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine could focus on its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies could also investigate the mechanisms of action of 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine and its potential interactions with other compounds. In addition, future research could focus on improving the solubility of 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine to make it more useful in lab experiments.
Synthesemethoden
The synthesis of 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine involves the reaction of 3-methylthiophenol with 3-bromoanisole in the presence of potassium carbonate to form 3-(3-methylthiophen-2-yl)anisole. This intermediate is then reacted with 4-bromo-1-benzenesulfonyl-2-nitrobenzene in the presence of potassium carbonate and copper powder to form 3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine. The yield of this reaction is reported to be around 60%.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-27-20-13-6-8-16-14-21(30(25,26)19-11-4-3-5-12-19)23(28-22(16)20)24-17-9-7-10-18(15-17)29-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQVLJSKHGDYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)SC)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2622789.png)


![methyl 3-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2622795.png)
![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2622796.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)

![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)

![N-cycloheptyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2622805.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2622806.png)


![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2622811.png)